molecular formula C9H9ClO3 B8523157 Methyl (3-chloro-5-hydroxyphenyl)acetate

Methyl (3-chloro-5-hydroxyphenyl)acetate

Cat. No. B8523157
M. Wt: 200.62 g/mol
InChI Key: FRURNNFLRQYXBC-UHFFFAOYSA-N
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Patent
US08071807B2

Procedure details

To (3-benzyloxy-5-chloro-phenyl)-acetic acid methyl ester (8 g, 28 mmol) in CH2Cl2 (100 mL) at 0° C. was added boron tribromide (1M in CH2Cl2; 56 mL, 56 mmol). The reaction mixture was warmed to room temperature over 30 minutes and stirred for 2 hours. Once no starting material was seen by analytical LCMS and tlc, the mixture was cooled to 0° C. and quenched with H2O (50 mL). The volume was reduced, and the residue was diluted with EtOAc (500 mL). The solid material was filtered, and the organic layer was separated and concentrated. The crude material was purified by silica gel chromatography to give the title compound.
Name
(3-benzyloxy-5-chloro-phenyl)-acetic acid methyl ester
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[CH2:4][C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([O:12]CC2C=CC=CC=2)[CH:6]=1.B(Br)(Br)Br>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:20])[CH2:4][C:5]1[CH:6]=[C:7]([OH:12])[CH:8]=[C:9]([Cl:11])[CH:10]=1

Inputs

Step One
Name
(3-benzyloxy-5-chloro-phenyl)-acetic acid methyl ester
Quantity
8 g
Type
reactant
Smiles
COC(CC1=CC(=CC(=C1)Cl)OCC1=CC=CC=C1)=O
Name
Quantity
56 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with H2O (50 mL)
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOAc (500 mL)
FILTRATION
Type
FILTRATION
Details
The solid material was filtered
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CC1=CC(=CC(=C1)O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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